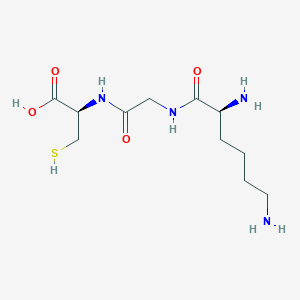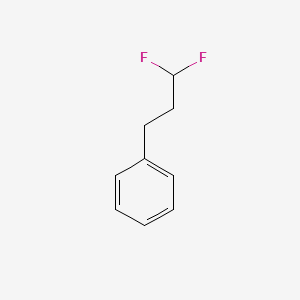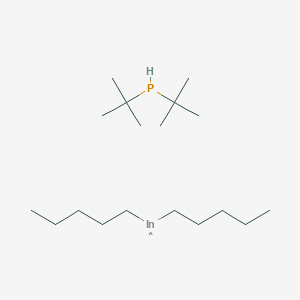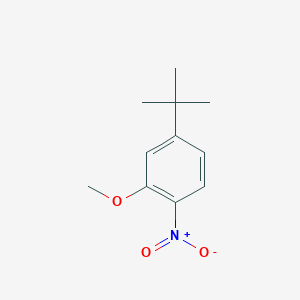
L-Lysylglycyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysylglycyl-L-cysteine is a tripeptide composed of three amino acids: lysine, glycine, and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysylglycyl-L-cysteine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed, where the amino group of each amino acid is protected by an Fmoc group that can be removed under basic conditions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal amino acid (L-cysteine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods can be optimized for scalability and efficiency, often incorporating automated synthesizers and high-throughput purification techniques to meet the demands of commercial production.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stability of proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups of lysine can participate in nucleophilic substitution reactions, forming amide bonds with carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can be used under mild conditions to oxidize the thiol group.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions are commonly used for reducing disulfide bonds.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxylic acids for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of amide-linked derivatives.
Scientific Research Applications
L-Lysylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability, particularly the role of disulfide bonds.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative stress.
Industrial: Utilized in the development of peptide-based materials and as a building block for more complex peptide structures.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-cysteine involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for maintaining the structural integrity of proteins and peptides. Additionally, the lysine and glycine residues contribute to the overall stability and solubility of the compound. The molecular targets and pathways involved include interactions with other thiol-containing molecules and participation in redox reactions.
Comparison with Similar Compounds
L-Lysylglycyl-L-cysteine can be compared with other similar compounds such as:
L-cysteine: A single amino acid with a thiol group, primarily involved in redox reactions and protein structure.
L-methionine: Another sulfur-containing amino acid, but with a thioether group instead of a thiol group.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties and role in cellular detoxification.
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties compared to other sulfur-containing peptides.
Properties
CAS No. |
179034-18-5 |
|---|---|
Molecular Formula |
C11H22N4O4S |
Molecular Weight |
306.38 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H22N4O4S/c12-4-2-1-3-7(13)10(17)14-5-9(16)15-8(6-20)11(18)19/h7-8,20H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
DKTNGXVSCZULPO-YUMQZZPRSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)




![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)


![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
